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Boc-Gly-OMe

Cat. No.: B558420
CAS No.: 31954-27-5
M. Wt: 189.21 g/mol
InChI Key: PHUZOEOLWIHIKH-UHFFFAOYSA-N
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Description

Overview of Boc-Glycine Methyl Ester as a Protected Amino Acid Derivative

Boc-Glycine methyl ester, chemically known as methyl 2-[(tert-butoxycarbonyl)amino]acetate, is a protected form of the simplest amino acid, glycine (B1666218). cymitquimica.comsihaulichemicals.co.in It is a derivative where the amino group of glycine is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid group is esterified with a methyl group. cymitquimica.comguidechem.com This dual modification makes it a versatile building block in organic synthesis, particularly in peptide chemistry. guidechem.comchemimpex.com The presence of the Boc group provides stability and allows for controlled reactivity during chemical reactions, while the methyl ester enhances its solubility in organic solvents and facilitates further transformations. cymitquimica.comchemimpex.com

The compound is typically a colorless to yellow, oily liquid under standard laboratory conditions. chemimpex.comchemicalbook.com It is soluble in organic solvents like methanol (B129727) and ethanol (B145695) but not in water. guidechem.com Its stability and reactivity profile make it an essential intermediate for synthesizing a wide array of bioactive molecules, peptides, and pharmaceuticals. cymitquimica.comchemimpex.com

Table 1: Physicochemical Properties of Boc-Glycine Methyl Ester

Property Value
CAS Number 31954-27-5 chemimpex.com
Molecular Formula C₈H₁₅NO₄ chemimpex.com
Molecular Weight 189.21 g/mol chemimpex.com
Appearance Oily liquid chemimpex.com / Colorless to yellow liquid chemicalbook.com
Boiling Point 189 - 191 °C chemimpex.com
Density 1.079 g/mL at 25 °C chemimpex.com
Refractive Index n20/D 1.437 chemimpex.com
Synonyms Boc-Gly-OMe, Methyl 2-[(tert-butoxycarbonyl)amino]acetate chemimpex.com

Significance of the Boc Protecting Group in Peptide Chemistry

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for the amine functionality of amino acids in peptide synthesis. tcichemicals.com Its primary role is to prevent the highly reactive amino group from participating in unwanted side reactions during the formation of peptide bonds. americanpeptidesociety.org The Boc group is valued for its stability under basic and nucleophilic conditions, as well as during catalytic reduction, which allows for selective chemical modifications on other parts of the molecule. tcichemicals.comorganic-chemistry.org

A key feature of the Boc strategy in solid-phase peptide synthesis (SPPS) is its acid-labile nature. americanpeptidesociety.org The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA), to regenerate the free amine for the next peptide coupling step. tcichemicals.comamericanpeptidesociety.orgchempep.com This process involves a prewash followed by a 15-25 minute cleavage reaction with a 50% TFA solution in dichloromethane (B109758) (DCM). chempep.com While the Fmoc (fluorenylmethyloxycarbonyl) strategy, which uses a base-labile protecting group, has become more common in automated synthesis due to its milder deprotection conditions, the Boc strategy remains advantageous in specific scenarios. americanpeptidesociety.org For instance, Boc-based synthesis is often preferred for sequences prone to racemization under the basic conditions required for Fmoc removal and for the synthesis of certain short or hydrophobic peptides. americanpeptidesociety.orgnih.gov

Historical Context of Glycine Ester Derivatives in Organic Synthesis

The use of glycine and its ester derivatives has a long history in organic chemistry. The esterification of glycine itself was described by Fischer and Speier as early as 1895. semanticscholar.org A significant advancement in the use of glycine derivatives for amino acid synthesis came with the work of O'Donnell, who popularized the use of benzophenone (B1666685) imines of glycine esters. researchgate.net These Schiff base derivatives allow for the generation of stable α-iminoenolate anions, which can then be alkylated to produce a wide variety of α-amino acids. researchgate.netacs.org

The development of protecting groups was a crucial step for incorporating glycine and other amino acids into more complex molecules like peptides. The Boc group was introduced by Carpino in 1957 and was quickly applied to peptide synthesis. chempep.com R.B. Merrifield, a pioneer in solid-phase peptide synthesis, recognized that the different acid labilities of the Boc group (temporary protection) and benzyl-based side-chain protecting groups (more permanent) were compatible. chempep.com This realization led to the first solid-phase synthesis of a peptide, Bradykinin, using Boc-protected amino acids, which established the Boc strategy as a cornerstone of peptide chemistry. chempep.com

Role of Boc-Glycine Methyl Ester in Advanced Chemical Transformations

Beyond its foundational role in standard peptide synthesis, Boc-Glycine methyl ester is a valuable building block in a variety of advanced chemical transformations for creating complex molecular architectures. chemimpex.com Its ability to undergo further modifications enables the synthesis of diverse chemical entities crucial for drug discovery and development. chemimpex.com

Key Research Applications:

Multicomponent Reactions (MCRs): Boc-Glycine methyl ester is frequently used as the carboxylic acid component in isocyanide-based multicomponent reactions, such as the Ugi four-component reaction (U-4CR). mdpi.combeilstein-journals.org This strategy allows for the rapid assembly of complex, peptide-like structures (peptidomimetics) from simple starting materials in a single step. mdpi.com For example, it has been used in the synthesis of tripeptides and diketopiperazines. mdpi.comarkat-usa.org

Synthesis of Peptidomimetics: The compound is a key starting material for creating peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often have improved stability or bioavailability. guidechem.comrsc.org For instance, it has been used as a nucleophile in the tyrosinase-mediated synthesis of DOPA-derived peptidomimetics with potential anti-Parkinson activity. rsc.org

Heterocyclic Synthesis: The linear products derived from Ugi reactions using Boc-glycine can undergo subsequent deprotection and cyclization steps to form various heterocyclic structures. beilstein-journals.org This Ugi Deprotection–Cyclization (UDC) strategy has been employed to synthesize libraries of compounds like γ-lactams and bicyclic γ-lactam-ketopiperazines. beilstein-journals.org

Synthesis of Complex and Unusual Amino Acids: Boc-Glycine methyl ester serves as a precursor for more complex amino acids. For example, it can be used in the synthesis of N-(Boc)-allylglycine methyl ester through palladium-catalyzed cross-coupling reactions. orgsyn.orgorgsyn.org These unsaturated amino acid derivatives are versatile intermediates for preparing constrained peptides and macrocyclic compounds. orgsyn.orgorgsyn.org

Table 2: Summary of Applications in Advanced Chemical Transformations

Transformation Type Description Resulting Compounds
Ugi Four-Component Reaction Serves as the acid component, reacting with an amine, an aldehyde, and an isocyanide. mdpi.comarkat-usa.org Acyclic α-acylamido carboxamides, complex tripeptides. mdpi.comarkat-usa.org
Ugi Deprotection-Cyclization (UDC) The linear Ugi product undergoes Boc deprotection, followed by intramolecular cyclization. beilstein-journals.org Diketopiperazines, γ-lactams, bicyclic ketopiperazines. mdpi.combeilstein-journals.org
Synthesis of Peptidomimetics Acts as a nucleophile or building block in enzymatic or chemical synthesis. rsc.org DOPA-derived peptidomimetics. rsc.org
Cross-Coupling Reactions Used as a precursor to form more complex amino acid derivatives via metal-catalyzed reactions. orgsyn.orgorgsyn.org N-(Boc)-allylglycine methyl ester, unsaturated amino acids. orgsyn.orgorgsyn.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO4 B558420 Boc-Gly-OMe CAS No. 31954-27-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-8(2,3)13-7(11)9-5-6(10)12-4/h5H2,1-4H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUZOEOLWIHIKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348468
Record name Boc-Glycine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31954-27-5
Record name Boc-Glycine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Boc Glycine Methyl Ester and Its Derivatives

Direct Esterification Approaches

This route begins with Boc-Glycine, where the amino group is already protected, and focuses on the esterification of the carboxylic acid moiety.

Catalytic Esterification Methods

Catalytic methods are central to the efficient synthesis of Boc-Glycine methyl ester, aiming to improve yields and simplify procedures. The use of carbodiimides like DCC with a nucleophilic catalyst such as DMAP is a well-established method. mdpi.com DMAP accelerates the reaction by forming a more reactive acylpyridinium intermediate.

More advanced catalytic systems have also been developed. The combination of di-tert-butyl dicarbonate (B1257347) (Boc₂O) and catalytic DMAP can convert carboxylic acids and alcohols into their corresponding esters. researchgate.net This method is advantageous as the byproducts, tert-butanol (B103910) and carbon dioxide, are volatile and easily removed, simplifying product purification. researchgate.net

Comparison of Esterification Reagents and Conditions

The choice of esterification method for Boc-Glycine depends on factors like scale, desired purity, and cost. While traditional acid-catalyzed methods are inexpensive, they risk cleaving the Boc group. Coupling-agent-mediated methods offer higher yields and milder conditions but increase costs and can introduce purification challenges, such as removing the dicyclohexylurea (DCU) byproduct from DCC reactions. mdpi.com

Below is a comparative table of common esterification methods for Boc-Glycine.

MethodKey ReagentsTypical ConditionsAdvantagesDisadvantagesReported Yield
Carbodiimide (B86325) CouplingDCC, DMAP, Methanol (B129727)DCM, 0°C to RTMild conditions, preserves Boc group. DCU byproduct removal, reagent cost. ≤70%
Boc₂O CouplingBoc₂O, DMAP (cat.), MethanolGenerally mild, solvent varies.Volatile byproducts (tBuOH, CO₂), easy purification. researchgate.netCost of Boc₂O.High yields generally reported. researchgate.net
Fischer Esterification (Modified)Acetyl Chloride, MethanolIn situ generation of HCl.Avoids strong, concentrated acids. researchgate.netPotential for some Boc-deprotection.Variable

Protection Strategies of Glycine (B1666218) Methyl Ester

This alternative synthetic pathway involves first preparing Glycine methyl ester, typically as its hydrochloride salt, and subsequently introducing the Boc protecting group onto the free amine. This route is often favored in industrial settings for its scalability and cost-effectiveness.

Introduction of the tert-Butyloxycarbonyl (Boc) Group

The standard and most widely used method for introducing the Boc group is the reaction of Glycine methyl ester with di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride. prepchem.comfishersci.co.uk The reaction is typically performed on Glycine methyl ester hydrochloride, which must first be neutralized to liberate the free amine. prepchem.com

This neutralization is achieved by adding a base. The free amine then acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O. This process releases tert-butanol and carbon dioxide as byproducts, along with the desired N-protected product. The reaction is generally clean and high-yielding. fishersci.co.ukorganic-chemistry.org

Optimized Protocols for Boc Protection

Optimization of the Boc protection step focuses on the choice of base, solvent, and reaction temperature to maximize yield and purity while minimizing reaction time.

Base and Solvent Selection: The choice of base is critical. Organic bases like triethylamine (B128534) (TEA) or milder inorganic bases such as sodium bicarbonate are commonly used. prepchem.com Studies have shown that DMAP can also be used as a base, sometimes leading to higher yields by accelerating the activation of Boc₂O.

The solvent system also plays a significant role. The reaction can be performed in various solvents, including dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or biphasic systems like chloroform (B151607)/water or water/dioxane. fishersci.co.uk DCM is often favored for its ability to dissolve Boc₂O well, while THF is also effective.

An optimized protocol often involves adding a base like triethylamine dropwise to a solution of Glycine methyl ester hydrochloride and di-tert-butyl dicarbonate in a solvent like dichloromethane. prepchem.com

Below is a data table summarizing the effects of different solvents and bases on the Boc protection of Glycine methyl ester.

SolventBaseKey Advantages/FindingsReported Yield
Dichloromethane (DCM)TriethylamineGood solubility for Boc₂O, high yield. ~90%
Tetrahydrofuran (THF)Not specifiedHomogeneous reaction conditions.~88%
Dichloromethane (DCM)DMAPAccelerates Boc₂O activation. ~92%
Biphasic (e.g., Water/Dioxane)Sodium BicarbonateCommonly used, but can be slower. ~75%

Synthesis of Chiral Analogs and Non-natural Amino Acid Derivatives

The development of methods to generate chiral and non-natural amino acids from glycine esters is a significant area of research. These approaches allow for the creation of novel molecular architectures with potential biological activity.

The stereoselective alkylation of glycine enolates is a powerful technique for the asymmetric synthesis of α-amino acids. renyi.hu By employing chiral auxiliaries, it is possible to control the stereochemical outcome of the alkylation reaction. For instance, homochiral glycine enolates can be alkylated to produce α-alkylated glycine derivatives. renyi.hu A one-pot, three-step deprotection can then yield the final product. renyi.hu The choice of the N-protecting group and the alkylating agent has been shown to influence the diastereoselectivity of the reaction. nih.gov For example, the alkylation of enolates derived from N-Boc- and N-benzoyl-(2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester demonstrates this dependency. nih.gov

Another approach involves the use of chiral templates, such as bislactim ethers of cyclo(-L-Val-Gly-), to introduce chirality. renyi.hu Additionally, pseudoephedrine can be used as a chiral auxiliary in the asymmetric alkylation of its glycinamide (B1583983) derivative, leading to the synthesis of D- and L-α-amino acids with high enantiomeric purity after hydrolysis. acs.org This method is notable for its practicality and the high diastereoselectivity of the alkylation step. acs.org The reaction conditions, including the choice of base and solvent, are critical for achieving high yields and stereoselectivity. open.ac.uk

A robust method for the synthesis of N-(Boc)-allylglycine methyl ester involves a zinc-mediated, palladium-catalyzed cross-coupling reaction. orgsyn.orgorgsyn.org This procedure provides an efficient and atom-economical route to enantiomerically pure allylglycine analogues. orgsyn.org The process typically starts with a commercially available and relatively inexpensive tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate. orgsyn.org

The key steps involve the insertion of zinc into the carbon-iodine bond to form an organozinc intermediate, followed by a Negishi cross-coupling with an allyl halide, such as vinyl bromide, in the presence of a palladium catalyst. orgsyn.orgorgsyn.org The choice of solvent is crucial; performing the zinc insertion in dimethylformamide (DMF) helps to prevent a β-elimination side reaction that can occur in solvents like tetrahydrofuran (THF). orgsyn.orgorgsyn.org The resulting organozinc intermediate is relatively stable. orgsyn.orgorgsyn.org The palladium catalyst system often consists of Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a phosphine (B1218219) ligand like tri(o-tolyl)phosphine. orgsyn.orgorgsyn.org This methodology has been successfully applied to synthesize N-(Boc)-allylglycine methyl ester on a multi-gram scale. orgsyn.org

Table 1: Key Reagents in Zinc-Mediated, Palladium-Catalyzed Cross-Coupling

Reagent Role Reference
tert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate Starting Material orgsyn.org
Zinc Forms Organozinc Intermediate orgsyn.orgorgsyn.org
Vinyl Bromide Allyl Source orgsyn.orgorgsyn.org
Pd₂(dba)₃ Palladium Catalyst orgsyn.orgorgsyn.org
Tri(o-tolyl)phosphine Ligand orgsyn.orgorgsyn.org
DMF Solvent orgsyn.orgorgsyn.org

The Ireland-Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement, provides a direct route to β-alkoxy and β-aryloxy α-amino acid systems. nih.gov This method is particularly effective for the rearrangement of 3-alkoxy- and 3-aryloxy-substituted allyl glycinates, yielding syn-β-alkoxy and β-aryloxy α-amino acids with high diastereoselectivity. nih.gov Specifically, N,N-diBoc glycine esters have been shown to rearrange with excellent diastereoselectivities (dr > 25:1). nih.gov

The synthesis of the required substrates, optimization of the rearrangement conditions, and the factors governing the stereoselection are key aspects of this methodology. nih.gov A variation of this approach involves the chelate-enolate Claisen rearrangement, which can be used to synthesize γ,δ-unsaturated amino acids. This rearrangement proceeds through a closed chair transition state, ensuring high diastereoselectivity. For instance, the rearrangement of (E)-crotyl glycine esters can produce syn-crotylated glycines. The development of asymmetric variants of this reaction, using chiral ligands, has also been explored to achieve enantioselectivity.

Glycine esters serve as versatile starting materials for the synthesis of complex cyclic amino acid structures, including macrocyclic and bicyclic systems. These constrained amino acids are of significant interest in the design of peptidomimetics with specific conformational properties.

One strategy involves the use of multicomponent reactions, such as the Ugi four-center three-component reaction (U-4C-3CR), to construct bicyclic β-lactams from monocyclic β-amino acids. beilstein-journals.org Another approach to bicyclic systems involves the synthesis of a rigid δ-amino acid constrained by a 3-aza-6,8-dioxabicyclo[3.2.1]octane scaffold, which can act as a Gly-Asn dipeptide mimetic. nih.gov Key steps in this synthesis include the condensation of glycidol (B123203) and tartaric acid derivatives. nih.gov

For macrocyclization, methods such as ring-closing metathesis and intramolecular aromatic nucleophilic substitution are employed. mdpi.comresearchgate.net For instance, the synthesis of bicyclic hexapeptides like RA-VII analogues involves the formation of a 14-membered cycloisodityrosine ring. researchgate.net Additionally, depsipeptides can be macrocyclized through an O-to-N acyl migration strategy. nih.gov This involves the solid-phase synthesis of a linear depsipeptide, which is then cleaved from the resin and cyclized in solution. nih.gov

Green Chemistry Aspects in Boc-Glycine Methyl Ester Synthesis

The principles of green chemistry, particularly atom economy, are increasingly being considered in the design of synthetic routes for Boc-glycine methyl ester and its derivatives.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. um-palembang.ac.id Synthetic routes with high atom economy are desirable as they minimize waste generation and often lead to more cost-effective and environmentally friendly processes. um-palembang.ac.id

Synthesis of β-Alkoxy α-Amino Acid Esters via Sigmatropic Rearrangements

2 Development of Environmentally Benign Reaction Conditions

The development of environmentally benign or "green" synthetic methods for Boc-Glycine methyl ester and its derivatives is a crucial area of research, aiming to reduce the environmental impact of chemical processes. These efforts focus on minimizing waste, avoiding hazardous reagents and solvents, and improving energy efficiency. Key strategies include the use of greener solvents, catalyst-free reactions, and the development of efficient catalytic systems.

One notable approach involves conducting reactions in water, a benign and abundant solvent. For instance, the deprotection of N-Boc protected dipeptide methyl esters to form cyclic dipeptides has been successfully achieved in water without the need for a catalyst. researchgate.net This method offers advantages such as clean reaction conditions, straightforward product isolation, and good yields. researchgate.net Specifically, l-proline-based cyclic dipeptides have been synthesized from N-Boc-protected dipeptide methyl esters using water as the solvent, where one-pot deprotection and cyclization are key steps. researchgate.net

Another green approach focuses on the esterification process itself. A convenient and efficient method for preparing amino acid methyl esters, including glycine methyl ester, involves the use of methanol with trimethylchlorosilane at room temperature. mdpi.com This method is compatible with a range of amino acids and avoids harsh reaction conditions, offering good to excellent yields. mdpi.com

Catalysis plays a significant role in developing environmentally friendly synthetic routes. Tetranuclear zinc clusters have been identified as effective catalysts for the transesterification of various N-protected glycine methyl esters under mild conditions. jst.go.jp This catalytic process is highly efficient, proceeds with high functional group tolerance, and generates only non-toxic lower alcohols as byproducts. jst.go.jp The reaction proceeds smoothly for various N-protected glycine methyl esters, affording the corresponding butyl esters in high yields without deprotection of the protecting group. jst.go.jp

Furthermore, the direct amidation of unactivated esters promoted by cesium carbonate presents a greener alternative to traditional methods. acs.org While optimizing this reaction, it was found that Boc-protected substrates performed optimally, yielding the desired dipeptide product. acs.org The use of a base promoter like cesium carbonate avoids more hazardous reagents. acs.org

The following table summarizes the yields of various N-protected glycine butyl esters prepared via zinc cluster-catalyzed transesterification, highlighting the efficiency of this environmentally benign method. jst.go.jp

EntryN-Protective Group (NPP')AlcoholYield (%)
1NHCbzHOBu97
2NHBocHOBu99
3NHFmocHOBu95
4NHCO(allyl)HOBu93
5NHCO(CH2Cl3)HOBuNot specified

Data sourced from J-Stage jst.go.jp

In the pursuit of safer alternatives to hazardous reagents, a method for synthesizing enantiopure N-Boc-β³-amino acid methyl esters has been developed that avoids toxic reagents typically used in Arndt–Eistert homologation and cyanation reactions. nih.gov This process involves the oxidative cleavage of an α-hydroxy ketone intermediate followed by methylation. nih.gov

The development of these environmentally benign conditions for the synthesis of Boc-Glycine methyl ester and its derivatives underscores a significant shift towards sustainable chemical manufacturing. These methods not only reduce the environmental footprint but also often offer advantages in terms of safety, efficiency, and cost-effectiveness.

Reactivity and Reaction Mechanisms of Boc Glycine Methyl Ester

Deprotection Chemistry of the Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry. researchgate.netlibretexts.org Its popularity stems from its stability under a range of conditions and its facile removal under specific acidic conditions. mcours.net

Acid-Mediated Boc Cleavage (e.g., Trifluoroacetic Acid, HCl)

The deprotection of the Boc group is most commonly achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). researchgate.netwikipedia.org The mechanism involves the protonation of the carbonyl oxygen of the Boc group by the acid. This initial protonation is followed by the fragmentation of the protonated carbamate (B1207046), leading to the formation of a tert-butyl cation, carbon dioxide, and the free amine. peptide.comjk-sci.com

The reaction with HCl often exhibits a second-order dependence on the acid concentration. acs.orgnih.gov In contrast, deprotection with TFA may require a large excess of the acid to achieve a reasonable reaction rate. acs.orgnih.gov The choice of acid and solvent system can be critical. For instance, TFA in dichloromethane (B109758) (DCM) or HCl in methanol (B129727) or ethyl acetate (B1210297) are common combinations. wikipedia.org The use of scavengers, such as anisole (B1667542) or thioanisole, is sometimes necessary to trap the intermediate tert-butyl cation, which can otherwise lead to unwanted side reactions by alkylating nucleophilic residues like tryptophan or methionine. wikipedia.orgpeptide.com

The general mechanism for acid-mediated Boc deprotection can be summarized as follows:

Protonation of the Boc group's carbonyl oxygen by an acid (H-A).

Cleavage of the C-O bond, releasing the stable tert-butyl cation and a carbamic acid intermediate.

The carbamic acid spontaneously decarboxylates to yield the free amine and carbon dioxide.

Table 1: Common Reagents for Acid-Mediated Boc Cleavage
ReagentTypical ConditionsNotes
Trifluoroacetic Acid (TFA)25-50% in Dichloromethane (DCM)Widely used, especially in solid-phase peptide synthesis. peptide.comvulcanchem.com
Hydrochloric Acid (HCl)3-4 M in Dioxane or Ethyl AcetateOften provides faster kinetics compared to TFA. researchgate.netwikipedia.org
Sulfuric Acid (H₂SO₄)Used in some applications, shows similar kinetic dependence to HCl. nih.govCan be too harsh for sensitive substrates.
Methane Sulfonic Acid (MsOH)Used in some applications, shows similar kinetic dependence to HCl. nih.govStrong, non-oxidizing acid.

Selective Deprotection in Complex Molecular Architectures

In the synthesis of complex molecules, such as peptides or other natural products, orthogonal protection strategies are essential. This means that different protecting groups can be removed under distinct conditions without affecting others. The Boc group, in conjunction with other protecting groups, allows for such selective deprotection. For example, the Boc group is labile to strong acids, while other groups like the fluorenylmethyloxycarbonyl (Fmoc) group are stable to acid but are removed by a base (like piperidine). Conversely, benzyl-based protecting groups (Bzl) require stronger acidic conditions (like HF) for cleavage than the Boc group. peptide.com

This orthogonality allows for the selective deprotection of the N-terminal Boc group of a peptide chain without cleaving side-chain protecting groups or the ester linkage to a solid support in solid-phase peptide synthesis (SPPS). peptide.comvulcanchem.com For instance, a dipeptide like Boc-Ala-Gly-OMe can have its Boc group selectively removed by TFA without affecting the methyl ester. vulcanchem.com The resulting free amine can then be coupled with another N-protected amino acid to extend the peptide chain. masterorganicchemistry.com Lewis acids such as ZnBr₂ and AlCl₃ have also been employed for selective Boc deprotection under specific conditions. wikipedia.orgjk-sci.com For example, ZnBr₂ can selectively cleave secondary N-Boc groups while leaving primary N-Boc groups intact. jk-sci.com

Peptide Bond Formation Reactions

Following the deprotection of the Boc group to reveal the free amine of glycine (B1666218) methyl ester, this amine nucleophile is ready to participate in peptide bond formation.

Coupling with Carboxylic Acids and Activated Esters

The formation of a peptide (amide) bond involves the reaction of the amino group of Boc-deprotected glycine methyl ester with the activated carboxyl group of an N-protected amino acid. libretexts.org Direct reaction between a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid. libretexts.orguantwerpen.be

Common methods for activating the carboxylic acid include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) are frequently used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. Often, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are included to prevent side reactions and reduce racemization. nih.gov

Activated Esters: The carboxylic acid can be pre-converted into an activated ester, such as a p-nitrophenyl ester or a pentafluorophenyl ester. These esters are more susceptible to nucleophilic attack by the amine than the corresponding methyl ester.

The general process involves dissolving the Boc-deprotected glycine methyl ester trifluoroacetate (B77799) salt, the N-protected amino acid, a coupling agent (like EDC), and an additive (like HOBt) in a suitable solvent such as chloroform (B151607) or DMF. nih.gov A base, like triethylamine (B128534) (Et₃N), is added to neutralize the trifluoroacetate salt and facilitate the coupling reaction. nih.gov

Role in Solid-Phase Peptide Synthesis (SPPS)

Boc-Glycine methyl ester itself is not directly used in standard solid-phase peptide synthesis (SPPS) because the C-terminal is a methyl ester, not attached to a solid support. However, the principles of its reactions are central to Boc-based SPPS. In Boc-SPPS, the first N-Boc protected amino acid is attached to a resin. The synthesis proceeds through cycles of:

Deprotection: The N-terminal Boc group is removed with TFA. peptide.comvulcanchem.com

Neutralization: The resulting ammonium (B1175870) salt is neutralized with a base. peptide.com

Coupling: The next N-Boc protected amino acid is coupled to the free amine on the resin using an activating agent like DCC. masterorganicchemistry.com

This cycle is repeated to build the peptide chain. The use of Boc protection is crucial because it is stable during the coupling step but can be easily removed to allow for the next coupling reaction. vulcanchem.com

Mechanistic Insights into Amide Bond Formation

The formation of the amide bond is a nucleophilic acyl substitution reaction. The key steps, particularly when using a carbodiimide (B86325) activator, are:

Activation: The carboxylic acid adds to one of the double bonds of the carbodiimide (e.g., DCC) to form the O-acylisourea intermediate. This is the rate-determining step.

Nucleophilic Attack: The lone pair of the nitrogen atom of the deprotected glycine methyl ester attacks the carbonyl carbon of the activated O-acylisourea intermediate. This forms a tetrahedral intermediate.

Collapse of the Intermediate: The tetrahedral intermediate collapses, forming the new amide bond and releasing dicyclohexylurea (DCU) as a byproduct.

Table 2: Key Steps in DCC-Mediated Amide Bond Formation
StepDescriptionKey Species
1. Activation The carboxylic acid of an N-protected amino acid reacts with DCC.Carboxylic acid, DCC, O-acylisourea
2. Nucleophilic Attack The free amine of glycine methyl ester attacks the activated carbonyl group.Glycine methyl ester (amine), O-acylisourea, Tetrahedral intermediate
3. Product Formation The tetrahedral intermediate collapses to form the peptide bond and a urea (B33335) byproduct.Dipeptide, Dicyclohexylurea (DCU)

Enzymatic methods for amide bond formation also exist, where lipases can catalyze the aminolysis of esters. nih.gov In such cases, the enzyme forms an acyl-enzyme intermediate which is then attacked by the amine. nih.gov

Racemization Studies During Peptide Coupling

The preservation of stereochemical integrity at the α-carbon is paramount during peptide synthesis. While glycine itself is achiral, its N-protected ester derivatives are crucial starting points for dipeptides, and the potential for racemization in the subsequent amino acid residue is a significant concern. Studies on peptide coupling reactions have investigated the extent of racemization (or epimerization) when using various amino acid esters.

For instance, in calcium-catalyzed direct amidation reactions, the coupling of enantiopure Boc-protected methyl esters of alanine (B10760859) with primary amines showed a small degree of racemization, typically between 4–8%. ambeed.com Similarly, borate-mediated amidation reactions involving Boc-phenylglycine also resulted in a significant degree of racemization under the studied conditions. beilstein-journals.org The choice of coupling reagent and reaction conditions plays a critical role. The development of reagents like COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) has been driven by the need to enhance coupling efficiency while minimizing epimerization. nih.gov

It is established that the mechanism of racemization often proceeds through the formation of an oxazolone (B7731731) intermediate, particularly when the activating group is potent and the N-protecting group is of the urethane (B1682113) type, like Boc. However, the use of methyl esters, rather than more highly activated carboxylic acids, is generally considered a strategy to suppress racemization, even when heating is required for the reaction to proceed. prepchem.com

Table 1: Observed Racemization in Reactions of Boc-Amino Acid Methyl Esters This table is generated based on data from related studies, as direct racemization data for a subsequent residue coupled to Boc-Glycine methyl ester was not the primary focus of the cited literature. It illustrates the general phenomenon.

ReactantCatalyst/ConditionsAmine NucleophileObserved RacemizationReference
Boc-Alanine methyl esterCaI₂Primary amines4–8% ambeed.com
Boc-PhenylglycineB(OCH₂CF₃)₃Various aminesSignificant beilstein-journals.org

Transformations of the Methyl Ester Moiety

The methyl ester of Boc-Glycine is a versatile functional group that can be readily converted into other key functionalities such as carboxylic acids, amides, and alcohols.

Hydrolysis to Carboxylic Acid

The saponification of the methyl ester to its corresponding carboxylic acid, N-Boc-glycine, is a fundamental transformation. This reaction is typically achieved through alkaline hydrolysis. nih.govacs.org The process generally involves stirring the ester in an aqueous solution containing a base like sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH). organic-chemistry.org The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate salt and methanol. Subsequent acidification of the reaction mixture protonates the carboxylate to give the final carboxylic acid product. organic-chemistry.org This deprotection step is crucial for subsequent peptide coupling reactions where the carboxyl group needs to be activated. nih.gov

Transamidation Reactions with Amines

Direct conversion of the methyl ester into an amide via transamidation with an amine is an atom-economical method for peptide bond formation. Various catalytic systems have been developed to facilitate this transformation.

One effective method involves a calcium iodide (CaI₂) catalyst in toluene (B28343) at 110 °C. Under these conditions, Boc-glycine methyl ester reacts with primary amines to yield the corresponding amide product in quantitative conversion (98–100%). ambeed.com Another approach utilizes cesium carbonate (Cs₂CO₃) in a mixed solvent system of DMF and acetonitrile. This method has been successfully applied to synthesize dipeptides, demonstrating good compatibility with Boc-protected amino acid esters. nih.gov However, not all catalysts are universally effective; for example, a lanthanum-based complex was reported to show no reactivity for the amidation of Boc-protected glycine methyl ester with secondary anilines. prepchem.com

Table 2: Catalytic Systems for Transamidation of Boc-Glycine Methyl Ester

CatalystAmine NucleophileSolventConversion/YieldReference
CaI₂Primary aminesToluene98-100% ambeed.com
Cs₂CO₃Amino alcohol derivativesDMF/AcetonitrileGood (78% for a model system) nih.gov
La-complexSecondary anilinesTHFNo reactivity observed prepchem.com

Reductions to Alcohols

The methyl ester group of Boc-Glycine methyl ester can be reduced to a primary alcohol, yielding N-Boc-glycinol. This transformation is a key step in the synthesis of peptide alcohols and other biologically active molecules. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), often in combination with additives, or stronger reducing agents like lithium aluminum hydride (LiAlH₄). For instance, the reduction of peptide methyl esters has been successfully carried out using aqueous sodium borohydride. nih.gov The combination of NaBH₄ and iodine is also a known system for the selective reduction of esters to alcohols. indiamart.com Furthermore, magnesium-catalyzed reductions have been shown to convert N-Boc protected amino acid derivatives into the corresponding amino alcohols. This conversion provides a valuable building block with a terminal hydroxyl group available for further synthetic manipulations.

Radical Reactions and Electron Transfer Processes

Reactions with Presolvated Electrons

The interaction of Boc-Glycine methyl ester with low-energy electrons has been investigated using electron spin resonance (ESR) spectroscopy and density functional theory (DFT) calculations. These studies provide insight into the fundamental processes of radiation damage in biological molecules. When electrons are produced by γ-irradiation in aqueous glasses at low temperatures (77 K), their reaction with glycine methyl ester is initiated.

Research has shown that the addition of a presolvated electron to glycine methyl ester at 77 K results in two primary competing dissociative pathways:

N-terminal deamination: Cleavage of the N-Cα bond to form a glycyl radical.

C-O ester bond cleavage: Dissociation at the ester moiety to form methyl radicals.

For more complex peptide esters, such as N-acetylalanylalanine methyl ester, electron addition also leads to the cleavage of the carboxyl ester group, producing methyl radicals. DFT calculations support these experimental findings, indicating that the cleavage of the ester C-O bond is a highly favorable reaction with a substantial electron affinity.

Electron Addition and Bond Dissociation

The reactivity of Boc-Glycine methyl ester under conditions of electron addition is a subject of significant interest, particularly in understanding radiation damage to biological molecules and in the development of new synthetic methodologies. While direct studies on Boc-Glycine methyl ester are limited, research on the closely related compound, glycine methyl ester, provides critical insights into the probable reaction pathways.

Studies involving the reactions of presolvated electrons with glycine methyl ester have been conducted using electron spin resonance (ESR) spectroscopy and density functional theory (DFT) calculations. researchgate.net When electrons are produced by methods such as γ-irradiation in aqueous glasses at low temperatures (e.g., 77 K), they can be captured by the amino acid ester. researchgate.net For glycine methyl ester, this electron addition is not a benign event; it leads to the dissociation of specific bonds within the molecule. researchgate.net

The primary consequence of electron addition to glycine methyl ester is the cleavage of two key bonds: the N-terminal C-N bond and the C-O bond of the ester group. researchgate.netnih.gov This process is known as dissociative electron attachment (DEA). The substantial adiabatic electron affinity (AEA) of functional groups like peptide bonds and esters provides the necessary energy to drive the bond dissociation. nih.gov

In the case of Boc-Glycine methyl ester, the presence of the bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom introduces additional electronic and steric factors. The Boc group is known to be electron-withdrawing, which could influence the initial site of electron attachment. However, the fundamental principles of DEA observed in glycine methyl ester are expected to be relevant. The electron can be captured into a transient negative ion (TNI) state, which then rapidly dissociates.

The likely dissociative pathways for Boc-Glycine methyl ester upon electron addition are:

C-O Bond Cleavage: Similar to glycine methyl ester, the ester group is a likely site for electron attachment, leading to the cleavage of the O-CH₃ bond.

N-Cα Bond Cleavage: Dissociation of the bond between the nitrogen atom and the α-carbon is another potential pathway.

Boc Group Fragmentation: The Boc group itself could be a site of fragmentation upon electron attachment, although this is generally considered less favorable than cleavage at the more reactive ester or amino acid backbone sites.

Table 1: Predicted Dissociative Electron Attachment Pathways for Boc-Glycine Methyl Ester

Initial MoleculeElectron Addition Site (Predicted)Dissociation Products
Boc-NH-CH₂-COOCH₃Ester Carbonyl GroupBoc-NH-CH₂-COO⁻ + •CH₃
Boc-NH-CH₂-COOCH₃Amino Acid Backbone[Boc-NH]⁻ + •CH₂-COOCH₃

This table is based on inferred reactivity from studies on related molecules.

Formation of Glycyl and Methyl Radicals

Following the bond dissociation events initiated by electron addition, specific radical species are generated. The identity of these radicals is a direct consequence of which bonds are cleaved.

Experimental studies on glycine methyl ester using ESR spectroscopy have definitively identified the formation of both glycyl radicals (•CH₂-COOH or its ester equivalent) and methyl radicals (•CH₃) at 77 K. researchgate.net The N-terminal deamination results in the formation of a glycyl radical, while the cleavage of the C-O ester bond produces a methyl radical. researchgate.net

For Boc-Glycine methyl ester, analogous radical formation is anticipated. The cleavage of the ester bond would directly yield a methyl radical (•CH₃) . The other fragment, the Boc-protected glycyl carboxylate anion, would be a stable species.

The formation of a glycyl radical from Boc-Glycine methyl ester would likely proceed via the dissociation of the N-Cα bond. However, the presence of the Boc group makes this pathway more complex than the simple deamination seen in unprotected glycine methyl ester. Electrochemical studies on N-Boc glycine have shown that two-electron oxidation leads to a stabilized carbocation, rather than a radical product from a one-electron process. whiterose.ac.uk Conversely, photoredox catalysis has been successfully employed to generate α-amino radicals from N-Boc protected amino acids through a radical decarboxylation mechanism. nih.gov This suggests that the specific conditions of radical generation (e.g., low-energy electrons vs. photoredox catalysis) are crucial in determining the reaction outcome.

Table 2: Expected Radical Species from Dissociative Electron Attachment to Boc-Glycine Methyl Ester

Precursor MoleculeBond CleavedResulting Radical SpeciesCorresponding Stable Fragment
Boc-Glycine methyl esterEster C-O bondMethyl Radical (•CH₃)Boc-glycine carboxylate anion
Boc-Glycine methyl esterN-Cα bond (predicted)Glycyl methyl ester radical (•CH₂-COOCH₃)[Boc-NH]⁻ anion

This table outlines the expected radical products based on documented reactivity of similar compounds.

Advanced Applications in Complex Molecule Synthesis

Role in Peptide and Peptidomimetic Synthesis

The strategic use of Boc-Glycine methyl ester is prominent in peptide chemistry, where precise assembly of amino acid residues is paramount. chemimpex.com It facilitates the methodical elongation of peptide chains and the creation of novel structures that mimic natural peptides. chemimpex.comcymitquimica.com

Boc-Glycine methyl ester is a key component in the synthesis of oligopeptides and polypeptides. chemimpex.comsihaulichemicals.co.in In solution-phase and solid-phase peptide synthesis (SPPS), the glycine (B1666218) unit is introduced into a growing peptide chain via its methyl ester. mdpi.orgsci-hub.se A typical synthetic cycle involves the deprotection of the N-terminal Boc group of one amino acid or peptide fragment, followed by a coupling reaction with the carboxyl group of the next Boc-protected amino acid. Boc-Glycine methyl ester can be used at various positions within the peptide sequence.

Research has demonstrated its application in the synthesis of diverse peptide structures. For instance, in the solid-phase synthesis of dipeptide analogues, glycine methyl ester is used for C-terminal amide coupling. mdpi.org Similarly, it has been a starting point for creating more complex structures, such as kynurenine-containing oligopeptides, where repeated deprotection and coupling steps are performed to build the desired sequence. mdpi.com The total synthesis of the lipopeptide natural product Lipovelutibol A also utilizes a glycine methyl ester derivative, which is first coupled with octanoic acid to form a lipoamino acid fragment that is later incorporated into the final structure. nih.gov

Table 1: Examples of Oligopeptides Synthesized Using Glycine Ester Derivatives

Resulting Peptide/Intermediate Synthetic Context Key Role of Glycine Derivative
Dipeptide Analogue (9a) Solid-Phase Peptide Synthesis Glycine methyl ester used for C-terminal amide coupling with a resin-bound carboxylic acid. mdpi.org
Kynurenine-containing peptides Solution-Phase Peptide Synthesis Linear peptides are built sequentially, involving multiple deprotection/coupling steps. mdpi.com
Oc-Gly-OH (Fragment A of Lipovelutibol A) Natural Product Total Synthesis Glycine-methyl ester is coupled with octanoic acid to create a key lipoamino acid fragment. nih.gov

The incorporation of glycine residues is a common feature in many cyclic peptides, and Boc-Glycine methyl ester is an important precursor in their synthesis. biosynth.comorgsyn.org Cyclic peptides are of significant interest due to their constrained conformations, which can lead to increased receptor selectivity and stability compared to their linear counterparts. The synthesis of these structures often involves an intramolecular cyclization (macrolactamization) step.

One established method involves coupling N-Boc-glycine with another amino acid ester, such as L-proline methyl ester. mdpi.com After the formation of the linear dipeptide, the Boc protecting group is removed, and the resulting free amine undergoes an intramolecular cyclization upon heating to form the cyclic dipeptide. mdpi.com This strategy is adaptable to both liquid-phase and solid-phase synthesis, offering a versatile and scalable approach. mdpi.com Furthermore, unsaturated derivatives like N-(Boc)-allylglycine methyl ester are employed as building blocks for constructing macrocyclic dipeptide β-turn mimics and other antibacterial cyclic peptides. orgsyn.org

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. orgsyn.org Boc-Glycine methyl ester and its derivatives are utilized in the synthesis of these novel scaffolds. guidechem.comcymitquimica.com

A notable application is in the synthesis of short antimicrobial peptidomimetics based on a triazine core. In this approach, glycine methyl ester acts as a nucleophile. It is reacted with a dichlorotriazine intermediate, substituting one of the chlorine atoms. mdpi.com This step is part of a sequential substitution strategy to build a complex, unnatural backbone designed to mimic the amphipathic nature of antimicrobial peptides. mdpi.com The resulting peptidomimetic, after further modifications and purification, demonstrated potent antibacterial activity. mdpi.com Allylglycine esters also serve as versatile starting materials for creating various peptide mimics. orgsyn.org

Mixed α-/β-peptides are oligomers that contain both α- and β-amino acid residues in their backbone. These structures can adopt unique secondary structures, such as helices and sheets, that are distinct from those of natural α-peptides, making them interesting targets for drug discovery and material science.

Boc-Glycine methyl ester is directly implicated in the synthesis of these mixed peptides. In one study, researchers successfully synthesized the novel dipeptide N(Boc)-Gly-β-Leu–OCH₃. nih.gov The synthesis was achieved through a coupling reaction between Boc-glycine and the trifluoroacetate (B77799) salt of β-leucine-methyl ester. nih.gov This reaction, facilitated by standard coupling reagents like EDC·HCl and HOBt, demonstrates the straightforward incorporation of the α-amino acid glycine next to a β-amino acid, paving the way for the creation of longer, more complex α-/β-mixed peptide sequences. nih.gov

Design and Synthesis of Peptide Mimics

Contribution to Natural Product Total Synthesis

The total synthesis of complex natural products is a benchmark for the power of modern organic chemistry. Boc-Glycine methyl ester and its parent compound, Boc-glycine, are crucial intermediates in the synthesis of biologically active natural molecules, particularly non-proteinogenic amino acids. mdpi.com

Furanomycin (B1674273) is a naturally occurring, non-proteinogenic amino acid known for its antibacterial properties. mdpi.compreprints.orgacs.org Its unique structure has made it a challenging and attractive target for total synthesis. Several synthetic strategies have successfully employed Boc-protected glycine derivatives as a key starting material. mdpi.com

In one prominent synthetic route, di-Boc-glycine is coupled with a chiral allylic alcohol derivative using EDC as a coupling agent. mdpi.compreprints.org This reaction forms an allylic glycinate (B8599266) intermediate, which is the precursor for a key Ireland-Claisen rearrangement—a powerful C-C bond-forming reaction that establishes the core structure and stereochemistry of the target molecule. mdpi.compreprints.org

Furthermore, glycine esters have been used to synthesize various furanomycin analogs, such as norfuranomycin and its methylated derivatives. mdpi.com For example, the synthesis of norfuranomycin begins with a titanium-assisted aldol (B89426) reaction between crotonaldehyde (B89634) and a glycine ester, followed by palladium-catalyzed allylation and Grubbs ring-closing metathesis to form the dihydrofuran ring. mdpi.com These examples highlight the central role of Boc-glycine derivatives in providing the essential amino acid core for this important class of natural products. mdpi.com

Table 2: Furanomycin Analogs Synthesized Using Glycine Ester Derivatives

Analog Synthetic Strategy Role of Glycine Derivative
Furanomycin Ireland–Claisen Rearrangement Di-Boc-glycine is coupled to form a key allylic glycinate precursor. mdpi.compreprints.org
Norfuranomycin Aldol Reaction & Ring-Closing Metathesis A glycine ester undergoes a titanium-assisted aldol reaction with crotonaldehyde. mdpi.com
3-Methyl-norfuranomycin Aldol Reaction & Ring-Closing Metathesis A glycine ester is reacted with methacrolein (B123484) in a similar protocol to norfuranomycin synthesis. mdpi.com

Preparation of Bioactive Compounds and Pharmaceuticals

Boc-Glycine methyl ester is a versatile and valuable intermediate in the synthesis of a wide range of bioactive compounds and pharmaceutical agents. chemimpex.comnih.gov Its structure, featuring a protected amine and an esterified carboxyl group, allows for controlled and selective reactions, making it a key building block in complex molecular construction. chemimpex.comcymitquimica.com The stability of the tert-butyloxycarbonyl (Boc) protecting group under many reaction conditions, coupled with its straightforward removal under acidic conditions, provides chemists with precise control over the synthetic pathway. cymitquimica.comvulcanchem.com

One notable application is in the preparation of Pregabalin, a GABA analogue utilized as an anticonvulsant. chemicalbook.comguidechem.com Boc-Glycine methyl ester serves as a derivative of the amino acid glycine in the synthetic route to this widely used medication. chemicalbook.comguidechem.com Furthermore, it is employed in the creation of various pharmaceutical goods and antioxidants. chemicalbook.comguidechem.com

Research has also demonstrated its use in synthesizing peptidomimetics with potential therapeutic applications. For example, in the development of compounds with anti-Parkinson activity, glycine methyl ester has been used as a nucleophile in reactions involving DOPA derivatives to create novel peptidomimetics. rsc.org Similarly, amino acids with methyl ester groups, including L-glycine methyl ester, have been combined with NSAIDs like aceclofenac (B1665411) to mask the carboxylic acid group, aiming to reduce gastrointestinal side effects. samipubco.com In another innovative approach, Boc-protected L-glycine was used to create a mutual prodrug of celecoxib (B62257), designed for targeted delivery to the colon to enhance its anti-colitic effects while potentially reducing cardiovascular toxicity. samipubco.com This strategy relies on the enzymatic cleavage of the prodrug in the large intestine, releasing both celecoxib and glycine. samipubco.com

The utility of this compound extends to its role as a pharmaceutical and chemical intermediate for various applications, including in the paint and dye industries. chemicalbook.comottokemi.com

Bioactive Compound/Pharmaceutical ClassRole of Boc-Glycine methyl ester / DerivativeTherapeutic Area/ApplicationReference
Pregabalin Starting glycine derivativeAnticonvulsant chemicalbook.comguidechem.com
DOPA-derived Peptidomimetics Glycine methyl ester used as a nucleophileAnti-Parkinson rsc.org
Aceclofenac Mutual Prodrug L-glycine methyl ester used to mask carboxyl groupAnti-inflammatory (NSAID) samipubco.com
Celecoxib Mutual Prodrug Boc-protected L-glycine used for conjugationAnti-inflammatory, Colon-Targeted Drug Delivery samipubco.com
General Pharmaceuticals & Antioxidants A key building block and intermediateVarious chemicalbook.comguidechem.com

Intermediate in Drug Discovery and Development

The role of Boc-Glycine methyl ester as an intermediate is crucial in the field of drug discovery and development. chemimpex.com Its favorable properties and broad applicability make it a reliable choice for chemists aiming for efficiency and precision in their synthetic work. chemimpex.com The compound's ability to undergo further transformations allows for the creation of diverse chemical entities, which is a cornerstone of building compound libraries for screening and identifying new drug candidates. chemimpex.com

In drug development, it plays a significant role in designing prodrugs. chemimpex.com Prodrug strategies are employed to enhance properties like bioavailability and therapeutic efficacy. chemimpex.com By attaching Boc-Glycine methyl ester or its derivatives to a parent drug molecule, researchers can modify its pharmacokinetic profile, for instance, by improving its absorption or targeting it to a specific site in the body. chemimpex.comsamipubco.com

Its utility is also evident in the synthesis of peptidomimetics, which are compounds designed to mimic natural peptides but with improved stability or activity. guidechem.com Boc-Glycine methyl ester serves as a fundamental building block in the assembly of these complex molecules, which are explored for a wide range of therapeutic applications, including as potential anti-cancer and anti-inflammatory agents. guidechem.comsmolecule.com The process often involves solution-phase peptide synthesis or solid-phase peptide synthesis, where the Boc group provides essential protection for the amino function during peptide bond formation. vulcanchem.comchemicalbook.com

The development of novel unnatural amino acid derivatives, which are valuable for medicinal chemists, can also involve intermediates derived from Boc-protected amino acids. For example, a synthesis strategy for unnatural tyrosine derivatives used a commercially available Boc-protected L-serine methyl ester as a starting material. nih.gov This highlights how protected amino acid esters are foundational to creating novel structures for incorporation into potential drug candidates. nih.gov

Application AreaFunction of Boc-Glycine methyl esterSignificance in Drug DiscoveryReference
Prodrug Design Modifying moiety to enhance bioavailability and efficacyImproves drug delivery and therapeutic outcomes chemimpex.com
Peptidomimetic Synthesis Protected building block for peptide assemblyCreation of stable and active peptide-like drugs guidechem.comsmolecule.com
Compound Library Generation Versatile intermediate for creating diverse moleculesEnables screening for new therapeutic leads chemimpex.com
Unnatural Amino Acid Synthesis Foundational precursor for novel derivativesProvides unique chemical tools for medicinal chemists nih.gov

Applications in Bioconjugation Strategies

Bioconjugation, the process of linking molecules to biomolecules, is a critical technology in modern biochemistry and medicine, and Boc-Glycine methyl ester is a useful compound in these strategies. chemimpex.com Its chemical handles—the protected amine and the methyl ester—allow it to act as a linker, facilitating the attachment of various payloads like drugs or diagnostic labels to biomolecules. chemimpex.comsmolecule.com

Attachment of Biomolecules to Surfaces

A specific application within bioconjugation is the immobilization of biomolecules onto surfaces, a process crucial for creating biosensors, microarrays, and other diagnostic tools. chemimpex.com Boc-Glycine methyl ester and related derivatives can be used in processes that functionalize a surface. After deprotection, the revealed amino or carboxyl group can be used to covalently attach proteins, peptides, or other biological entities to a solid support. This controlled attachment is essential for maintaining the biomolecule's activity and for the proper functioning of the resulting device.

Development of Targeted Therapies

The development of targeted therapies, which aim to deliver drugs specifically to diseased cells while sparing healthy ones, represents a significant advancement in medicine. chemimpex.com Boc-Glycine methyl ester is implicated in this field through its use in bioconjugation and prodrug strategies. chemimpex.comsmolecule.com It can be used as part of a linker system to attach potent drugs to a targeting moiety, such as an antibody or a peptide that recognizes a specific receptor on a cancer cell. chemimpex.com

This approach is central to the design of Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates (PDCs), where the linker's stability in circulation and its cleavage at the target site are paramount. The glycine unit can be incorporated into peptidic linkers that are designed to be cleaved by specific enzymes, such as cathepsins, which are often overexpressed in the tumor microenvironment. For instance, a tetrapeptide linker, Gly-Phe-Gly-Gly, was used to attach the antibiotic norfloxacin (B1679917) to a dextran (B179266) carrier for targeted delivery. nih.gov While this example uses a larger peptide, it illustrates the principle of using glycine-containing linkers, for which Boc-Glycine methyl ester is a fundamental building block. nih.govmasterorganicchemistry.com These strategies are critical for creating therapies that are both more effective and have fewer side effects. chemimpex.com

Conformational Analysis and Spectroscopic Investigations

Solid-State Conformation Studies

The crystalline state provides a unique opportunity to observe molecular conformations with high precision. X-ray diffraction and other solid-state techniques offer invaluable insights into the structural characteristics of Boc-Glycine derivatives.

Single-crystal X-ray diffraction (SC-XRD) is a powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. hzdr.deunimi.it Studies on various Boc-glycine-containing peptides have revealed detailed conformational features.

For instance, the crystal structure of Boc-L-aminosuccinyl-glycine methyl ester has been determined, providing insights into its conformation in the solid state. researchgate.net Similarly, the analysis of tert-Butoxycarbonylglycyl-dehydroalanyl-glycine methyl ester (Boc-Gly-ΔAla-Gly-OMe) showed that the peptide chain does not adopt common β or γ turns in the solid state. researchgate.net In this derivative, all amino acid residues are linked in a trans conformation. researchgate.net

A summary of crystallographic data for a representative Boc-Glycine derivative is presented below:

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
Boc-Met-Cpg-Phe-OMeMonoclinicP2₁5.86723.5410.3499.74

Table 1: Crystallographic data for a Boc-Glycine containing tripeptide derivative. researchgate.net

Crystalline materials can undergo phase transitions where the arrangement of molecules changes from an ordered to a disordered state, or vice versa, often triggered by temperature changes. researchgate.net These transitions can be investigated using techniques like single-crystal X-ray diffraction and second harmonic generation (SHG). acs.org

A notable example is the order-disorder phase transition observed in Boc-L-methionyl glycine (B1666218) methyl ester (MGP). acs.org This dipeptide derivative exhibits a crystal structure with eight molecules in the asymmetric unit (Z' = 8) at higher temperatures, which transitions to a structure with Z' = 4 at -113 °C. This reversible transition was confirmed by both SC-XRD and temperature-dependent SHG measurements. acs.org The disorder in the high-temperature phase is related to the conformation of the low-temperature phase, suggesting that thermal fluctuations trigger the atomic displacements leading to the phase transition. acs.org Such studies are crucial for understanding the dynamic nature of crystal packing and the influence of entropy on crystal structure formation. acs.orgnih.gov

The stability of crystal structures is heavily reliant on a network of intermolecular interactions, with hydrogen bonds playing a pivotal role. In Boc-Glycine derivatives, the N-H group of the glycine residue and the carbonyl oxygens of the Boc protecting group and the methyl ester are key participants in hydrogen bonding.

In the crystal structure of tert-butoxycarbonylglycyl-dehydroalanyl-glycine methyl ester, both intra- and intermolecular hydrogen bonds are observed. researchgate.net The crystal structure of N-acetyldehydroalanine, a related compound, is stabilized by intermolecular N—H⋯O hydrogen bonds. researchgate.net Similarly, in a tetrapeptide containing a Boc-Glycine unit, two independent molecules in the asymmetric unit exhibit different conformations but are linked by trans peptide bonds and stabilized by intramolecular hydrogen bonds. researchgate.net The analysis of tert-butyl N-acetylcarbamate reveals that strong N—H⋯O hydrogen bonds connect molecules into dimers. iucr.org These networks of hydrogen bonds are fundamental in dictating the packing of molecules in the crystal lattice.

Order-Disorder Phase Transitions in Crystal Structures

Computational Chemistry Approaches

Computational methods provide a powerful complement to experimental studies, allowing for the exploration of conformational landscapes and dynamics in silico.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure and geometry of molecules. nih.gov DFT calculations have been employed to analyze the conformations of Boc-Glycine derivatives.

For tert-butoxycarbonylglycyl-dehydroalanyl-glycine methyl ester, DFT calculations at the B3LYP/6–311+G** level were used to determine its gas-phase conformation. researchgate.net The calculated structure, similar to the solid-state structure, did not show β or γ turns. However, the conformation of the third glycyl residue differed between the crystalline state and the gas phase, with the calculated structure showing stabilization by an additional intramolecular short contact. researchgate.net DFT has also been used to study the chirality transfer in a complex of glycine methyl ester with methyl lactate, mimicking conditions on icy comets. nih.gov

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into the conformational dynamics of peptides. nih.gov By simulating the movements of atoms over time, MD can reveal the flexibility of the peptide backbone and the stability of different conformations.

Prediction of Reactivity in Non-Standard Solvents

The reactivity of Boc-Glycine methyl ester and related peptide derivatives in non-standard solvents is a subject of significant computational and experimental investigation. Predicting this reactivity relies heavily on theoretical models, such as Density Functional Theory (DFT), which can calculate solvation energies and model transition states for key reactions like ester hydrolysis or peptide coupling. These computational approaches are particularly valuable for understanding reaction kinetics in unconventional media like ionic liquids.

Solvent properties play a crucial role in modulating reaction pathways. For instance, the interaction energy between the lone pair of electrons on an oxygen atom and the π* molecular orbital of a critical bond can be influenced by the solvent, thereby affecting charge transfer processes during a reaction. researchgate.net Experimental studies have sometimes shown a lack of reactivity under specific conditions; for example, no amide formation was observed when Boc-protected glycine methyl esters were reacted with secondary anilines in tetrahydrofuran (B95107) (THF) under certain catalytic conditions, highlighting the subtle effects of the solvent and substrate structure on the reaction outcome. mdpi.com Computational analyses have also illustrated how conformational rigidity, influenced by the solvent environment, can prevent necessary electrostatic interactions for a reaction to proceed. rsc.org

Analysis of Electron Affinity and Bond Dissociation

The electronic properties of Boc-Glycine methyl ester, specifically its electron affinity and the dissociation energies of its bonds, are fundamental to its chemical behavior. The peptide bond and ester groups possess a substantial adiabatic electron affinity (AEA), which provides enough energy to facilitate bond dissociation upon electron attachment. researchgate.net This principle is central to understanding fragmentation mechanisms in mass spectrometry and certain redox reactions.

Thermodynamic cycles show that the acidity of a bond is directly dependent on three key factors: the bond dissociation energy (BDE), the electron affinity of the resulting radical, and the effects of the solvent. researchgate.net In the context of radical reactions, such as fluorination, the bond dissociation energy is a critical parameter. escholarship.org Studies on related peptide structures have shown that the addition of an electron to a protonated peptide bond can lead to favorable N-Cα bond cleavage reactions. researchgate.net This indicates that the electronic structure of the Boc-protected amino ester is primed for specific bond-breaking events, a characteristic that is exploited in various chemical transformations.

Spectroscopic Characterization in Research

Spectroscopic methods are indispensable for the structural and conformational analysis of Boc-Glycine methyl ester. Techniques such as NMR, IR, Raman, ESR, and mass spectrometry provide detailed insights into the molecule's identity, purity, structure, and behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural confirmation of Boc-Glycine methyl ester. Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework. avantorsciences.comnih.govrsc.org The chemical shifts observed in the spectra are characteristic of the specific electronic environments of the nuclei within the molecule.

In the ¹H NMR spectrum, distinct signals correspond to the protons of the tert-butyl group of the Boc protector, the methylene (B1212753) (-CH₂-) group of the glycine backbone, and the methyl (-CH₃) group of the ester. rsc.org Similarly, the ¹³C NMR spectrum shows characteristic peaks for the carbonyl carbons of the ester and carbamate (B1207046), the quaternary carbon and methyl carbons of the Boc group, and the α-carbon of the glycine residue. rsc.orgorgsyn.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Boc-Glycine methyl ester (Solvent: CDCl₃)

Nucleus Group Chemical Shift (δ) in ppm Source(s)
¹Htert-butyl (Boc)~1.40-1.44 (singlet, 9H) rsc.orgorgsyn.org
¹HMethylene (-CH₂-)~3.96-4.07 (multiplet, 2H) rsc.org
¹HMethyl ester (-OCH₃)~3.70-3.73 (singlet, 3H) rsc.orgorgsyn.org
¹HAmide (-NH-)~5.00 (broad singlet, 1H) rsc.org
¹³Ctert-butyl (Boc) CH₃~28.3 rsc.org
¹³CMethylene (-CH₂-)~42.4 rsc.org
¹³CMethyl ester (-OCH₃)~52.5 rsc.org
¹³Ctert-butyl (Boc) Cq~80.2 rsc.org
¹³CCarbamate C=O (Boc)~155.6 rsc.org
¹³CEster C=O~170.5-171.0 rsc.orgorgsyn.org
Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Conformational Marker Bands

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers valuable information about the functional groups and conformational state of Boc-Glycine methyl ester. These methods are particularly effective for identifying "conformational marker bands" that are sensitive to the molecule's spatial arrangement. researchgate.netresearchgate.net

IR spectroscopy is routinely used to confirm the presence of key functional groups. avantorsciences.comnih.gov The spectra exhibit characteristic absorption bands for N-H stretching, C-H stretching, and, most notably, the carbonyl (C=O) stretching vibrations of both the ester and the Boc-carbamate groups. researchgate.netnih.gov The ester carbonyl stretch typically appears at a higher frequency (~1740 cm⁻¹) than the carbamate carbonyl stretch. Raman spectroscopy provides complementary information, especially for non-polar bonds, and has been used in conjunction with IR to analyze the structural features of related peptides. researchgate.net

Table 2: Characteristic Infrared (IR) Absorption Bands for Boc-Glycine methyl ester

Vibrational Mode Functional Group Approximate Wavenumber (cm⁻¹) Source(s)
N-H StretchAmide~3347 orgsyn.org
C-H StretchAliphatic~2981 orgsyn.org
C=O StretchEster~1732 orgsyn.org
C=O StretchCarbamate (Boc)~1689 orgsyn.org
N-H Bend / C-N StretchAmide II~1521 orgsyn.org
Note: Values are based on reported data for a similar compound and can vary.

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique used exclusively for the detection and characterization of species with unpaired electrons, such as free radicals. While Boc-Glycine methyl ester is not itself a radical, ESR spectroscopy is the definitive method for studying radical intermediates that may be formed from it under certain conditions, such as upon γ-irradiation or in specific photochemical or enzymatic reactions. researchgate.netdergipark.org.tr

Studies on glycine and its derivatives have used ESR to identify various radical species. For example, the reaction of glycine methyl ester with presolvated electrons can lead to N-terminal deamination, forming a glycyl radical (•CH₂-COOCH₃), or C-O ester bond cleavage to produce methyl radicals, both of which can be detected by ESR. researchgate.net Other ESR investigations on irradiated solid-state amino acids have characterized nitrogen-centered and carbon-centered π-radicals. dergipark.org.trosti.gov In some biological systems, glycine radicals have been shown by ESR to play functional roles in enzyme mechanisms. cytothesis.us Therefore, ESR is the crucial tool for investigating the transient paramagnetic species involved in the radical chemistry of Boc-Glycine methyl ester.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of Boc-Glycine methyl ester by analyzing its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the compound's elemental composition. orgsyn.org

Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is commonly employed to study the fragmentation pathways of Boc-protected amino acids and peptides. nih.govacs.org In the positive ion mode, the protonated molecule [M+H]⁺ undergoes characteristic fragmentation. Two of the most common and diagnostic fragmentation pathways for Boc-protected compounds are the loss of isobutylene (B52900) (a neutral loss of 56 Da) and the loss of the entire Boc group (a neutral loss of 100 Da). nih.govresearchgate.net These fragmentation patterns are instrumental in confirming the presence of the Boc protecting group and in the structural elucidation of more complex molecules derived from Boc-Glycine methyl ester. researchgate.net

Table 3: Common Fragment Ions of Boc-Protected Peptides in ESI-MS/MS

Ion Description Source(s)
[M+H]⁺Protonated molecular ion nih.govresearchgate.net
[M+H-56]⁺Loss of isobutylene (C₄H₈) from the Boc group nih.govresearchgate.net
[M+H-100]⁺Loss of the entire Boc group (C₅H₈O₂) nih.govresearchgate.net

Second Harmonic Generation (SHG) Measurements for Phase Transitions

Second Harmonic Generation (SHG) is a nonlinear optical technique that is highly sensitive to the crystalline symmetry of a material. It is a powerful tool for investigating phase transitions, as a change in the crystal structure, particularly a change in symmetry, can lead to a significant alteration or the appearance/disappearance of the SHG signal. The technique involves directing a high-intensity laser beam of a specific frequency (ω) onto a sample and detecting the light that is generated at exactly twice that frequency (2ω). The generation of a second harmonic signal is only possible in materials that lack a center of inversion (non-centrosymmetric).

While SHG has been effectively used to study order-disorder phase transitions in related dipeptide compounds, such as Boc-L-methionyl glycine methyl ester acs.org, a comprehensive review of scientific literature reveals no specific studies or published data on the use of Second Harmonic Generation to measure phase transitions in Boc-Glycine methyl ester.

Research on other amino acid derivatives has demonstrated the utility of temperature-dependent SHG measurements in detecting subtle structural changes that may not be evident through other analytical methods like Differential Scanning Calorimetry (DSC). acs.org For instance, in the case of Boc-L-methionyl glycine methyl ester, SHG was able to identify a reversible order-disorder phase transition at -113 °C, which was not clearly detected by DSC. acs.org This highlights the potential of SHG as a sensitive probe for phase transitions in this class of compounds.

Further research would be necessary to determine the crystalline properties of Boc-Glycine methyl ester and to explore whether it undergoes any phase transitions that could be characterized using Second Harmonic Generation.

Emerging Research Directions and Future Perspectives

Catalytic Amidation Strategies

The direct formation of amide bonds from esters is a significant area of research, aiming for more sustainable and efficient synthetic routes. Boc-Glycine methyl ester is frequently employed as a substrate in the development of new catalytic amidation methods.

Research has shown that calcium iodide (CaI2) can effectively catalyze the direct amidation of esters. In studies using this catalyst, Boc-protected glycine (B1666218) methyl ester reacted with primary amines to yield the corresponding amides in near-quantitative conversions of 98–100%. ru.nl This highlights a green and mild approach for amide bond formation. ru.nl

In contrast, certain lanthanide-based catalysts have shown limitations. While effective for many aromatic methyl esters, lanthanide tris(amide) complexes were reported to show no reactivity when Boc-protected glycine methyl esters were used in conjunction with secondary anilines. mdpi.comresearchgate.netscispace.com This specificity underscores the importance of catalyst selection based on substrate structure.

Other catalytic systems have also been explored. A thermally stable, fluorous sulfur-containing boronic acid catalyst has been developed for dehydrative condensation. rsc.orgrsc.org While this catalyst worked well for coupling N-Boc protected amino acids with benzylamine, its application in dipeptide synthesis using Boc-glycine and phenylalanine methyl ester was found to be sluggish under neat conditions, requiring the use of a solvent like benzotrifluoride (B45747) to achieve high yields. rsc.org N-heterocyclic carbene (NHC) organocatalysts have also been successfully used for the amidation of N-Boc-glycine methyl ester with ethanolamine, particularly within continuous-flow systems. nih.gov

Table 1: Summary of Catalytic Amidation Research Involving Boc-Glycine Methyl Ester

Catalyst System Amine Substrate Key Findings & Conditions Yield/Conversion Citations
Calcium Iodide (CaI2) Benzylamine Homogeneous conditions in toluene (B28343). 98-100% conversion ru.nl
Lanthanide Tris(amide) Complex Secondary Anilines Reaction at 30 °C in THF for 20 min. No reactivity observed mdpi.comresearchgate.netscispace.com
Fluorous Boronic Acid Phenylalanine methyl ester Reaction in benzotrifluoride solvent at 85 °C. 90% yield rsc.org
N-Heterocyclic Carbene (NHC) Ethanolamine Continuous-flow organocatalysis. Excellent yield, total conversion nih.gov

Development of Novel Protecting Group Chemistries

The Boc group is a cornerstone of peptide chemistry, valued for its stability and selective removal under acidic conditions. researchgate.netwikipedia.org However, the pursuit of synthetic efficiency and orthogonality has spurred the development of novel protecting groups. Research in this area aims to create alternatives that can be removed under different conditions, offer enhanced solubility, or enable unique reaction pathways. researchgate.netug.edu.pl

Novel protecting groups being explored as alternatives to standard carbamates like Boc and Fmoc include photosensitive groups such as nitropiperonyl, nitroveratryl, and nitrobenzyl. google.com These photoremovable groups allow for deprotection using light, which can be advantageous for sensitive substrates or for spatial control in applications like peptide synthesis on arrays. google.com

For specific applications, other N-substituted groups have been used on glycine esters, including N-allyl and N-benzyl, which can be cleaved via hydrogenolysis. ic.ac.uk In some contexts, the glycine unit itself is protected within a heterocyclic structure, such as a 2,5-piperazinedione (B512043) (a diketopiperazine), which can undergo subsequent ring-opening and modification. ic.ac.uk The development of such strategies expands the synthetic chemist's toolkit, allowing for more intricate molecular design where a standard Boc-group might not be optimal. ug.edu.plic.ac.uk

Exploration in Neuroscience Research

Boc-Glycine methyl ester plays a significant role as an intermediate in the synthesis of compounds relevant to neuroscience. chemimpex.com Its utility is particularly noted in research concerning neurotransmitter functions and the development of therapies for neurological disorders. chemimpex.com

A key application is its use in the preparation of Pregabalin. chemicalbook.com Pregabalin is an analogue of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid) and is used as an anticonvulsant medication. chemicalbook.com The defined structure of Boc-Glycine methyl ester makes it a valuable starting material for constructing such complex, biologically active molecules. Its involvement in these syntheses facilitates the broader investigation of neuroactive compounds and their mechanisms of action, contributing to the advancement of potential treatments for various neurological conditions. chemimpex.com

Advanced Analytical Chemistry Applications

In the field of analytical chemistry, Boc-Glycine methyl ester serves as a useful reagent and reference compound. It is employed in techniques aimed at the identification and quantification of amino acids within complex mixtures. chemimpex.com

Furthermore, derivatives of Boc-protected amino acid esters are central to the development of advanced analytical methods for assessing chemical purity and stereochemical integrity. For instance, detailed protocols have been established for determining the enantiomeric purity of related compounds like N-(Boc)allylglycine methyl ester. orgsyn.orgorgsyn.org One such method involves the synthesis of diastereomeric amides by coupling the amino acid ester with a chiral acid, followed by analysis using high-resolution Nuclear Magnetic Resonance (1H NMR) spectroscopy to precisely measure the diastereomeric ratio. orgsyn.orgorgsyn.org Additionally, quantitative 1H NMR (qNMR) assays, using an internal standard, have been employed to determine the absolute purity of these ester derivatives with high accuracy. orgsyn.orgorgsyn.org These applications demonstrate the compound's role in advancing the precision of chemical analysis.

Integration with Flow Chemistry Techniques

Flow chemistry, or continuous processing, is increasingly adopted in pharmaceutical and chemical manufacturing for its potential to improve safety, efficiency, and process control. d-nb.info Boc-Glycine methyl ester has been featured in several innovative flow chemistry applications.

One notable example is the N-heterocyclic carbene (NHC)-catalyzed amidation of N-Boc-glycine methyl ester with ethanolamine. nih.gov When performed in a continuous-flow setup, this reaction achieved total conversion and excellent yields, demonstrating a significant process advantage. nih.gov In another application, Boc-Glycine methyl ester was used as a reactant in a deprotonation reaction involving lithium diisopropylamide (LDA) generated in-situ within a flow system. hybrid-chem.com This research also highlighted practical challenges in flow chemistry, such as system clogging, which could be mitigated by adjusting parameters like temperature. hybrid-chem.com The development of immobilized catalysts, such as silica-supported boronic acids, is also synergistic with flow chemistry, as these catalysts are suitable for use in packed-bed reactors. scispace.com

Table 2: Examples of Boc-Glycine Methyl Ester in Flow Chemistry

Reaction Type Catalytic/Reagent System Flow System Details Key Outcome Citations
Amidation N-Heterocyclic Carbene (NHC) Continuous-flow setup with an inorganic base. Total conversion, excellent yield, showcasing continuous organocatalysis. nih.gov
Deprotonation/C-C Coupling Lithium Diisopropylamide (LDA) Tubular reactor, reaction at 25-35 °C. Successful reaction but challenges with clogging at longer run times were noted. hybrid-chem.com

Rational Design of Supramolecular Structures

Supramolecular chemistry involves the design of complex, ordered assemblies from molecular building blocks through non-covalent interactions. Peptides and their derivatives are excellent candidates for creating such structures due to their defined shapes and hydrogen-bonding capabilities. Boc-protected amino acids and dipeptides, including those containing glycine, are being explored for the rational design of novel nanomaterials. researchgate.netrsc.org

For example, studies on the dipeptide Boc-Phe-Phe have shown that it can self-assemble into various nanostructures, such as tubes and spheres. rsc.org The Boc group plays a crucial role in influencing the packing and resulting morphology of these assemblies. rsc.org Research on a pentapeptide containing a Boc-Glycine moiety suggested its conformation could be leveraged for the de novo design of supramolecular architectures. researchgate.net Furthermore, detailed crystallographic studies of related dipeptides, such as Boc-L-methionyl glycine methyl ester, have revealed unusually complex crystal structures with multiple molecules in the asymmetric unit (Z' = 8). acs.org Understanding these intricate packing arrangements and the phase transitions they can undergo is fundamental to designing and controlling the properties of self-assembled materials. acs.org

Peptide Elongation via Diketopiperazine Intermediates

A novel strategy in peptide synthesis involves using activated 2,5-diketopiperazines (DKPs), the cyclic form of dipeptides, as building blocks for peptide elongation. acs.orgnih.gov This approach circumvents some challenges associated with traditional linear peptide synthesis. researchgate.netgoogle.com

A key innovation in this area is the development of a protocol to synthesize mono-Boc-protected DKPs. acs.orgnih.gov These mono-Boc-DKPs are stable and can be used as activated dipeptide synthons. The synthetic utility has been demonstrated by reacting a tripeptide with a mono-Boc-DKP containing a glycine residue, specifically cyclo(Boc-l-Tyr(t-Bu)-Gly-), to efficiently produce a pentapeptide. acs.org This method allows for the addition of two amino acid residues in a single coupling step, representing a significant increase in synthetic efficiency. acs.orgnih.gov The use of Boc-activated DKPs, including those derived from glycine, is an emerging direction for the streamlined construction of complex peptides. acs.orgnih.govresearchgate.net

Q & A

Basic Research Questions

Q. How can Boc-glycine methyl ester synthesis be optimized to improve yield and purity?

  • Methodology : Utilize factorial experimental designs (e.g., Taguchi method) to systematically evaluate parameters such as reaction temperature, catalyst type (acid/base), solvent polarity, and molar ratios. For example, orthogonal arrays (L9) reduce experimental runs while identifying dominant factors like catalyst concentration . Gas chromatography (GC) or HPLC should validate purity, referencing retention times against standards. Ensure reproducibility by documenting solvent drying and inert atmosphere conditions .

Q. What spectroscopic techniques are most reliable for characterizing Boc-glycine methyl ester derivatives?

  • Methodology : Combine 1^1H/13^13C NMR to confirm esterification (e.g., methyl ester peak at ~3.6 ppm) and Boc-protection (tert-butyl signals at ~1.4 ppm). IR spectroscopy verifies carbonyl stretching (~1740 cm1^{-1} for ester). For ambiguous results, high-resolution mass spectrometry (HRMS) resolves molecular ion discrepancies. Cross-reference with literature data for known analogs to validate structural assignments .

Q. How should Boc-glycine methyl ester be handled to prevent degradation during storage?

  • Methodology : Store under anhydrous conditions (desiccator with silica gel) at -20°C to minimize hydrolysis. Monitor stability via periodic TLC or NMR. Avoid prolonged exposure to acidic/basic environments, as Boc groups are labile under such conditions. Use freshly distilled solvents (e.g., DCM) for reactions to eliminate trace moisture .

Advanced Research Questions

Q. How do transport phenomena (e.g., diffusion) influence reaction kinetics in solid-phase peptide synthesis using Boc-glycine methyl ester?

  • Methodology : Measure diffusion coefficients (DD) using pulsed-field gradient NMR or fluorescence recovery after photobleaching (FRAP). Compare DD values in solution (e.g., 9.8 × 106^{-6} cm2^2/s in DMF) versus resin-bound systems (e.g., 3.6 × 106^{-6} cm2^2/s in J-OH resin). Model mass transfer limitations using Fick’s law to optimize coupling times and resin swelling .

Q. How can contradictory data on Boc-glycine methyl ester reactivity in different solvent systems be resolved?

  • Methodology : Conduct a meta-analysis of published studies, controlling for variables like solvent polarity (e.g., dielectric constants of DMF vs. THF) and activation methods (e.g., carbodiimides vs. phosphonium salts). Replicate conflicting experiments under standardized conditions, using kinetic profiling (e.g., in situ FTIR) to isolate rate-determining steps. Apply ANOVA to assess statistical significance of observed discrepancies .

Q. What experimental designs are optimal for studying Boc-glycine methyl ester’s role in peptide cyclization?

  • Methodology : Implement response surface methodology (RSM) to model interactions between cyclization agents (e.g., HATU/DIPEA), concentration, and temperature. Use central composite designs (CCD) to identify optimal conditions for macrocycle formation while minimizing epimerization. Validate via LC-MS and circular dichroism (CD) to confirm stereochemical integrity .

Data Analysis & Validation

Q. How should researchers address low reproducibility in Boc-glycine methyl ester coupling efficiencies?

  • Methodology : Perform robustness testing by varying critical parameters (e.g., equivalents of coupling reagent, reaction time) across multiple batches. Quantify variability using relative standard deviation (RSD). If RSD > 5%, refine protocols (e.g., pre-activate carboxylates) and include internal standards (e.g., Fmoc-glycine) for normalization .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in Boc-glycine methyl ester toxicity assays?

  • Methodology : Fit data to nonlinear regression models (e.g., Hill equation) using software like GraphPad Prism. Calculate IC50_{50} values with 95% confidence intervals. Assess outliers via Grubbs’ test and validate with replicates. For multi-parametric toxicity, apply principal component analysis (PCA) to identify dominant toxicity pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.